Enantiomeric Purity
The target compound is supplied as the single (S)-enantiomer (CAS 1417789-31-1, [α] not publicly reported but implied by the (2S) IUPAC designation) [1]. The racemic mixture or the (R)-enantiomer (CAS not widely assigned) would introduce the opposite stereochemistry at the alanine α-carbon. In chiral amide coupling reactions, the use of the enantiopure (S)-form eliminates the 50% diastereomeric contamination inherent in racemic starting materials, which would otherwise require post-coupling chiral resolution.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (2S configuration per IUPAC) |
| Comparator Or Baseline | Racemic mixture: 50% (S) + 50% (R) |
| Quantified Difference | 100% enantiomeric excess (ee) vs. 0% ee for racemate |
| Conditions | Configurational assignment by InChI stereochemical descriptor (/t8-/m0/s1) [1] |
Why This Matters
For asymmetric synthesis or chiral HPLC method development, enantiomeric purity eliminates a source of diastereomeric byproducts that complicate purification and reduce yield.
- [1] PubChem CID 71301776, InChI stereochemical layer confirms (2S) configuration. View Source
